molecular formula C23H28ClN3O3S2 B2978361 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride CAS No. 1216656-39-1

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride

Cat. No.: B2978361
CAS No.: 1216656-39-1
M. Wt: 494.07
InChI Key: VNODXTIFJHIVBD-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O3S2 and its molecular weight is 494.07. The purity is usually 95%.
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Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2.ClH/c1-17-3-6-19(7-4-17)30-16-22(27)26(10-9-25-11-13-29-14-12-25)23-24-20-8-5-18(28-2)15-21(20)31-23;/h3-8,15H,9-14,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNODXTIFJHIVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Molecular Structure and Properties

The molecular formula of the compound is C22H23ClN4O3S2C_{22}H_{23}ClN_{4}O_{3}S_{2}, with a molecular weight of 491.02 g/mol. The structure features:

  • Benzo[d]thiazole core : Known for diverse biological activities.
  • Methoxy substituent : May enhance solubility and bioavailability.
  • Morpholinoethyl side chain : Potentially increases binding affinity to biological targets.
  • p-Tolylthio group : Could contribute to the compound's pharmacological properties.

The biological activity of this compound is primarily associated with its interactions with various biological targets:

  • Anti-inflammatory Effects : Compounds with similar structures have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. For instance, derivatives have demonstrated significant inhibition of COX-1 and COX-2, indicating potential as anti-inflammatory agents.
  • Anticancer Properties : Research has indicated that benzothiazole derivatives can inhibit cancer cell proliferation. A study highlighted that compounds with similar structures significantly reduced the activity of inflammatory cytokines like IL-6 and TNF-α in cancer cell lines, suggesting a dual role in both anti-inflammatory and anticancer contexts .
  • Mechanistic Insights : The compound may modulate signaling pathways associated with cancer cell survival, such as the AKT and ERK pathways, which are often activated in various cancers .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzothiazole derivatives, including those structurally related to this compound:

  • Study on Novel Benzothiazole Compounds : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer effects on human cancer cell lines (A431, A549). The active compounds showed significant inhibition of cell proliferation and migration, along with apoptosis-promoting effects at low concentrations .
CompoundBiological ActivityMechanism
B7AnticancerInhibits proliferation and induces apoptosis in cancer cells
4iAnticancerSignificant cytotoxicity against non-small cell lung cancer cells
N-(6-methoxybenzo[d]thiazole)Anti-inflammatoryInhibits COX enzymes

Potential Applications

The unique structural features of this compound position it as a promising candidate for further investigation in various therapeutic areas, particularly:

  • Anti-inflammatory therapies : Targeting chronic inflammation-related diseases.
  • Cancer treatment : Dual-action therapies addressing both tumor growth and associated inflammatory responses.

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